O-(3-iodobenzyl)hydroxylamine

Catalog No.
S15950048
CAS No.
M.F
C7H8INO
M. Wt
249.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(3-iodobenzyl)hydroxylamine

Product Name

O-(3-iodobenzyl)hydroxylamine

IUPAC Name

O-[(3-iodophenyl)methyl]hydroxylamine

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

InChI

InChI=1S/C7H8INO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2

InChI Key

ULWJONMSUDEJFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CON

O-(3-iodobenzyl)hydroxylamine is an organic compound with the molecular formula C₇H₈INO. It is classified as a hydroxylamine derivative, where one hydrogen atom of hydroxylamine is replaced by a benzyl group that is further substituted with an iodine atom at the meta position. This compound typically appears as a white to off-white crystalline powder and is soluble in water. The presence of the iodine substituent enhances its chemical reactivity, particularly in electrophilic aromatic substitution reactions, making it a significant compound in medicinal chemistry and organic synthesis.

Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile, allowing for the formation of carbon-nitrogen bonds when reacted with various electrophiles.
  • Oxidation: This compound can be oxidized to form nitroso or nitro derivatives.
  • Reduction: It can also undergo reduction to yield benzylamine derivatives.
  • Substitution Reactions: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.

O-(3-iodobenzyl)hydroxylamine has shown significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is an enzyme involved in immune regulation and tumor immunity. The compound has demonstrated sub-micromolar potency against IDO1, indicating its potential utility in cancer therapy and treatment of chronic viral infections. Its mechanism involves competitive inhibition, suggesting that it binds to the active site of IDO1, thereby blocking its enzymatic activity .

The synthesis of O-(3-iodobenzyl)hydroxylamine typically involves the reaction of 3-iodobenzyl alcohol with hydroxylamine. This reaction is usually facilitated by a base such as sodium hydroxide or potassium carbonate. The general reaction can be represented as follows:

3 Iodobenzyl alcohol+HydroxylamineO 3 iodobenzyl hydroxylamine+Water\text{3 Iodobenzyl alcohol}+\text{Hydroxylamine}\rightarrow \text{O 3 iodobenzyl hydroxylamine}+\text{Water}

This method allows for good yields and purity of the final product, which can be further purified through recrystallization or chromatographic techniques .

O-(3-iodobenzyl)hydroxylamine has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing nitrogen-containing compounds and carbon-nitrogen bonds.
  • Medicinal Chemistry: The compound's inhibitory effects on IDO1 make it a candidate for developing therapeutics targeting immune modulation in cancer and viral infections.
  • Research: It is utilized in studies exploring enzyme inhibition and the development of new drugs .

Studies have primarily focused on the interaction of O-(3-iodobenzyl)hydroxylamine with IDO1. The compound acts as a competitive inhibitor, which is crucial for understanding how modulation of IDO1 can influence immune responses in various diseases. Research indicates that structural modifications to O-(3-iodobenzyl)hydroxylamine can enhance its potency against IDO1, highlighting its potential in therapeutic applications .

Several compounds share structural similarities with O-(3-iodobenzyl)hydroxylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
O-(3-chloroallyl)hydroxylamineC₃H₆ClNOContains chlorine instead of iodine; lower molecular weight.
O-benzylhydroxylamineC₇H₉NOLacks halogen substitution; serves as a simpler analog.
O-(4-bromobenzyl)hydroxylamineC₇H₈BrNOBromine substitution at para position; affects reactivity differently.

These compounds illustrate variations in halogen substitution and structural modifications that influence their chemical reactivity and biological activity compared to O-(3-iodobenzyl)hydroxylamine .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

248.96506 g/mol

Monoisotopic Mass

248.96506 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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